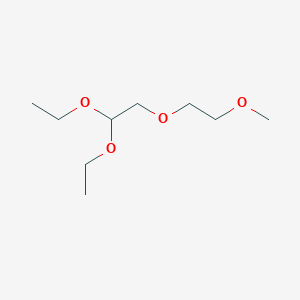

1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Description

Structure

3D Structure

Properties

CAS No. |

62005-54-3 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1,1-diethoxy-2-(2-methoxyethoxy)ethane |

InChI |

InChI=1S/C9H20O4/c1-4-12-9(13-5-2)8-11-7-6-10-3/h9H,4-8H2,1-3H3 |

InChI Key |

GEUZCLYZVBWYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COCCOC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1 Diethoxy 2 2 Methoxyethoxy Ethane

Established Synthetic Routes for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

The construction of this compound can be approached through two primary synthetic strategies: the formation of the acetal (B89532) group from a precursor aldehyde and the formation of the ether linkage via nucleophilic substitution.

Acetalization Reactions: Principles and Variations

The most direct and common method for the synthesis of this compound is the acetalization of 2-(2-methoxyethoxy)acetaldehyde (B1339923) with ethanol (B145695). This reaction is a cornerstone of carbonyl chemistry, involving the acid-catalyzed nucleophilic addition of two equivalents of an alcohol to an aldehyde.

A typical laboratory preparation would involve treating 2-(2-methoxyethoxy)acetaldehyde with an excess of absolute ethanol in the presence of an acid catalyst. The reaction is often performed at or below room temperature.

Table 1: Acetalization Reaction Parameters

| Reactants | Catalyst | Conditions | Product |

| 2-(2-methoxyethoxy)acetaldehyde, Ethanol | Anhydrous Acid (e.g., HCl, H₂SO₄) | Anhydrous, Water Removal | This compound |

Etherification Strategies and Precursors

An alternative synthetic approach is the Williamson ether synthesis, a versatile and widely used method for forming ether linkages. This strategy involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would entail the reaction of sodium 2-methoxyethoxide with a 2-halo-1,1-diethoxyethane, such as 2-bromo-1,1-diethoxyethane.

The Williamson ether synthesis is a classic example of an SN2 reaction. The alkoxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen, which serves as a leaving group. To ensure a successful reaction and avoid competing elimination reactions, the alkyl halide should ideally be primary.

This method, while feasible, is less direct than acetalization as it requires the prior synthesis and purification of the halo-acetal precursor.

Table 2: Williamson Ether Synthesis Parameters

| Reactants | Base | Conditions | Product |

| 2-Bromo-1,1-diethoxyethane, 2-Methoxyethanol | Sodium Hydride (NaH) | Aprotic Solvent (e.g., THF) | This compound |

Catalytic Systems in Acetal Synthesis

The choice of catalyst is crucial for an efficient acetalization reaction. A variety of acidic catalysts can be employed, ranging from homogeneous to heterogeneous systems.

Homogeneous Catalysts : Strong mineral acids such as hydrochloric acid and sulfuric acid are effective catalysts. Organic acids like p-toluenesulfonic acid are also commonly used. These catalysts are highly active but can be difficult to remove from the reaction mixture, potentially leading to product decomposition during purification.

Heterogeneous Catalysts : Solid acid catalysts offer the advantage of easy separation and recyclability. Acidic ion-exchange resins, such as Amberlyst-15, have proven to be highly effective for acetal synthesis. Other solid acids like zeolites and montmorillonite (B579905) clays (B1170129) can also be utilized. These catalysts often provide high selectivity and milder reaction conditions. The use of electrogenerated acid (EGA) has also been explored for the synthesis of simple acetals like 1,1-diethoxyethane.

The presence of water has an inhibitory effect on the reaction rate, and therefore, anhydrous conditions are preferred. The use of dehydrating agents or techniques like azeotropic distillation with a Dean-Stark apparatus can be employed to remove the water formed during the reaction and drive the equilibrium towards the acetal product.

Derivatization and Structural Modification

The bifunctional nature of this compound, containing both acetal and ether linkages, offers avenues for further chemical modification. The reactivity of these groups dictates the types of transformations that can be achieved.

Introduction of New Functional Groups

The introduction of new functional groups into the this compound scaffold primarily involves the manipulation of the acetal moiety. Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.

Acetal Hydrolysis : Treatment with aqueous acid will readily cleave the acetal group, regenerating the 2-(2-methoxyethoxy)acetaldehyde. This aldehyde can then serve as a handle for a wide range of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or use in various carbon-carbon bond-forming reactions. This deprotection strategy is a key aspect of using acetals as protecting groups in organic synthesis. khanacademy.org

Ether Cleavage : The ether linkages in the molecule are generally more robust than the acetal group. Cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Selective cleavage of one ether bond in the presence of the others and the acetal would be challenging to achieve.

Direct functionalization of the alkyl chains through C-H activation is a more advanced and less common approach that would require specific and sophisticated catalytic systems.

Formation of Related Polyether-Acetal Scaffolds

The structure of this compound makes it a potential building block for the synthesis of larger, more complex molecules such as polyether-acetal polymers. These materials are of interest for applications where degradability is desired, as the acetal linkages can be cleaved under acidic conditions.

Transacetalization : In the presence of an acid catalyst and a diol, this compound could undergo transacetalization. This reaction would involve the exchange of the ethoxy groups for the diol, leading to the formation of a cyclic acetal or a polymeric structure if the diol is used in stoichiometric amounts.

Copolymerization : Functionalized cyclic acetals can be used in copolymerization reactions with other monomers, such as lactide, to introduce acetal units into polyester (B1180765) backbones. nih.gov While this compound is not a cyclic acetal itself, its precursor aldehyde could be used to synthesize a related cyclic acetal that could then be polymerized. The synthesis of acetal-containing polyols has been achieved through the acid-catalyzed reaction of vinyl ethers and alcohols, as well as through direct alcohol-aldehyde condensation. google.comacs.org

The development of such polymeric materials based on the this compound structure could lead to new classes of degradable polymers with tailored properties.

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

While specific literature detailing novel and green synthetic methodologies exclusively for this compound is not extensively available, the principles of modern organic synthesis allow for the proposal of several forward-thinking approaches. These hypothetical pathways are grounded in established reactions for structurally similar unsymmetrical acetals and ethers, emphasizing sustainable practices. The development of such methods is crucial for reducing the environmental impact and improving the efficiency of chemical production.

A plausible and innovative route to this compound could involve a one-pot reaction. This strategy is highly valued in green chemistry as it minimizes solvent use, reduces waste from purification of intermediates, and saves energy and time. One such approach could be the acid-catalyzed reaction of 2-(2-methoxyethoxy)ethanol (B87266) with ethyl vinyl ether. In this scenario, the 2-(2-methoxyethoxy)ethanol would first add to the ethyl vinyl ether to form an intermediate, which would then react with ethanol in the same pot to yield the final unsymmetrical acetal. The use of a solid acid catalyst, such as a zeolite or a sulfonic acid-functionalized resin, would offer significant green advantages. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste and avoiding corrosive and hazardous liquid acids.

Another promising green strategy is the application of flow chemistry. A continuous flow process for the synthesis of this compound would involve pumping the reactants through a heated tube or column packed with a solid-supported catalyst. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and selectivity. Furthermore, flow reactors are typically smaller than batch reactors for the same production output, enhancing safety and reducing the footprint of the chemical plant.

The principles of atom economy, a core concept in green chemistry, can also be applied. A synthetic route with high atom economy maximizes the incorporation of material from the starting materials into the final product. For instance, a direct condensation of 2-(2-methoxyethoxy)acetaldehyde with two equivalents of ethanol, catalyzed by a non-toxic and recyclable catalyst, would represent a highly atom-economical pathway, with water being the only byproduct.

Below are hypothetical data tables illustrating potential novel synthetic approaches, with projected conditions and outcomes based on similar transformations reported in the literature.

Table 1: Proposed One-Pot Synthesis of this compound using a Heterogeneous Catalyst

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |

| Amberlyst-15 | 2-(2-methoxyethoxy)ethanol | Ethyl vinyl ether, Ethanol | Dichloromethane | 25 | 4 | 85 |

| Zeolite H-BEA | 2-(2-methoxyethoxy)ethanol | Ethyl vinyl ether, Ethanol | Toluene | 60 | 6 | 80 |

| Nafion-H | 2-(2-methoxyethoxy)ethanol | Ethyl vinyl ether, Ethanol | None (Solvent-free) | 50 | 8 | 90 |

Table 2: Proposed Continuous Flow Synthesis of this compound

| Catalyst | Reactant 1 | Reactant 2 | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Proposed Yield (%) |

| Sulfonic acid resin | 2-(2-methoxyethoxy)acetaldehyde | Ethanol | 0.5 | 80 | 10 | 95 |

| Montmorillonite K-10 | 2-(2-methoxyethoxy)acetaldehyde | Ethanol | 1.0 | 90 | 5 | 88 |

| Phosphoric acid on silica (B1680970) gel | 2-(2-methoxyethoxy)acetaldehyde | Ethanol | 0.8 | 75 | 12 | 92 |

These proposed methods, rooted in the principles of green chemistry, offer a blueprint for the development of sustainable and efficient syntheses of this compound and other related compounds. Future research in this area would likely focus on optimizing these conditions and exploring even more environmentally benign catalysts and reaction media.

Mechanistic Investigations of Reactions Involving 1,1 Diethoxy 2 2 Methoxyethoxy Ethane

Acetal (B89532) Hydrolysis Mechanisms and Kinetics

The stability of the acetal group is highly dependent on the pH of the environment. While stable under neutral to strongly basic conditions, acetals undergo hydrolysis in the presence of acid. orgoreview.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of 1,1-diethoxy-2-(2-methoxyethoxy)ethane to 2-(2-methoxyethoxy)acetaldehyde (B1339923), and two equivalents of ethanol (B145695) is a reversible process. chemistrysteps.com The mechanism proceeds through a series of equilibrium steps. The forward reaction, hydrolysis, is favored by the presence of excess water.

The hydrolysis mechanism can be described in the following steps:

Protonation of an Ethoxy Group: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which turns the ethoxy group into a good leaving group (ethanol). orgoreview.comchemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol. The lone pair of electrons on the remaining oxygen atom forms a double bond with the adjacent carbon, resulting in a resonance-stabilized oxocarbenium ion. libretexts.org This step is typically the rate-determining step in what is known as an A-1 (acid-catalyzed, unimolecular) mechanism. nih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. orgoreview.com

Deprotonation to Form a Hemiacetal: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, yielding a hemiacetal intermediate. chemistrysteps.com

Protonation of the Second Ethoxy Group: The second ethoxy group is then protonated by the acid catalyst.

Elimination of a Second Ethanol Molecule: The newly protonated ethoxy group leaves as a second molecule of ethanol, while the hydroxyl group of the hemiacetal forms a protonated carbonyl group.

Final Deprotonation: A final deprotonation step by a base yields the final aldehyde product, 2-(2-methoxyethoxy)acetaldehyde, and regenerates the acid catalyst. chemistrysteps.com

Thermodynamic and Kinetic Studies of Acetal Stability

The stability of acetals is a subject of thermodynamic and kinetic considerations. Generally, the formation of acyclic acetals from aldehydes and ketones is not overwhelmingly favorable from an entropy standpoint, as it involves the combination of three molecules (one carbonyl and two alcohols) to produce two (one acetal and one water). udel.edu However, cyclic acetals formed from diols are entropically more favored. chemtube3d.comquora.com

Kinetic studies on the hydrolysis of simple acetals like 1,1-diethoxyethane provide insight into the stability of the acetal group in this compound. The rate of hydrolysis is dependent on the pH of the solution, with the reaction being significantly faster under acidic conditions. scispace.comgla.ac.uk Studies have shown that the mechanism of acetal hydrolysis can shift from an A-1 type, where the formation of the oxocarbenium ion is rate-limiting, to an A-2 type, where the nucleophilic attack of water is the slow step, depending on the reaction conditions and the structure of the acetal. nih.govosti.gov

The presence of the ether linkages in the 2-(2-methoxyethoxy)ethyl group is not expected to dramatically alter the fundamental mechanism of hydrolysis but may have a minor influence on the reaction rates through electronic or steric effects.

Table 1: Representative Kinetic Data for the Hydrolysis of Structurally Similar Acetals

| Compound | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|---|

| 1,1-Diethoxyethane | H₃O⁺ | Water | 25 | k_obs = 1.1 x 10⁻³ s⁻¹ at pH 3.0 |

| Diethoxymethane | HCl | Dioxane-Water | 25 | Dependent on water concentration |

| 1,1-Diethoxyethane | Supramolecular Host (in base) | Water | 25 | Rate acceleration up to 980-fold |

Reactions as a Building Block in Organic Synthesis

While often employed as a protecting group for aldehydes due to its stability in neutral and basic media, the acetal moiety can also participate in various synthetic transformations. masterorganicchemistry.com

Role in Nucleophilic Additions and Substitutions

The primary role of the acetal group in this compound in the context of nucleophilic reactions is as a stable protecting group for the corresponding aldehyde. masterorganicchemistry.com Under neutral or basic conditions, the acetal is unreactive towards strong nucleophiles such as Grignard reagents or organolithium compounds, as well as hydride reducing agents like lithium aluminum hydride. masterorganicchemistry.com This allows for chemical modifications on other parts of a molecule containing an acetal without affecting the protected carbonyl group.

The acetal itself can undergo nucleophilic substitution through a process called transacetalization. In the presence of an acid catalyst and a different alcohol or diol, the ethoxy groups of this compound can be exchanged. This reaction proceeds through the same oxocarbenium ion intermediate as in hydrolysis. Transacetalization with glycerol, for instance, has been studied using 1,1-diethoxyethane as a reactant. researchgate.net

Multi-Component Reactions Incorporating the Acetal Moiety

Acetals can serve as precursors to electrophilic species in certain multi-component reactions (MCRs), which are powerful tools in organic synthesis for building complex molecules in a single step. In the presence of a Lewis or Brønsted acid, an acetal can generate an oxocarbenium ion, which can then be trapped by other components of the reaction.

Passerini-type Reactions: In a variation of the Passerini three-component reaction, an acetal can be used in place of an aldehyde. organicreactions.org The reaction, catalyzed by a Lewis acid, combines the acetal, an isocyanide, and a carboxylic acid to produce an α-alkoxy amide. organicreactions.org

Ugi-type Reactions: Similarly, acetals, particularly N,O-acetals, have been used in Ugi-type multicomponent reactions. For example, the copper(II) triflate-catalyzed reaction of N,O-acetals with isocyanides provides a route to substituted carboxamides. rsc.orgresearchgate.net

Synthesis of Quinolines: A multicomponent reaction for the synthesis of quinolines has been developed using acetals, aromatic amines, and alkynes, catalyzed by bismuth(III) triflate. researchgate.net

Mechanisms of Peroxide Formation in Polyethers

Like other ethers, this compound is susceptible to autoxidation in the presence of air (oxygen), leading to the formation of potentially explosive peroxides. libretexts.org This process is a free-radical chain reaction that is often initiated by light, heat, or the presence of contaminants. louisville.edu The presence of multiple ether linkages and alpha-hydrogens in the molecule makes it particularly prone to this reaction.

The mechanism of peroxide formation involves three main stages:

Initiation: The reaction begins with the formation of a free radical. This typically occurs through the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen (an α-hydrogen) by an initiator radical (In•). This creates a carbon-centered radical. ku.dk R-O-CH₂-R' + In• → R-O-CH•-R' + In-H

Propagation: The carbon-centered radical then propagates the chain reaction in a two-step cycle:

Step 1: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). ku.dkacs.org R-O-CH•-R' + O₂ → R-O-CH(OO•)-R'

Step 2: The newly formed peroxy radical abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical. This new radical can then continue the chain reaction. ku.dk R-O-CH(OO•)-R' + R-O-CH₂-R' → R-O-CH(OOH)-R' + R-O-CH•-R'

Termination: The chain reaction is terminated when two radicals combine to form a non-radical product. This can occur through the combination of two carbon-centered radicals, two peroxy radicals, or a carbon-centered radical and a peroxy radical.

The hydroperoxides formed are unstable and can decompose, sometimes explosively, especially upon heating or concentration. louisville.edu The rate of autoxidation is influenced by factors such as exposure to light and air, temperature, and the presence of radical inhibitors.

Applications of 1,1 Diethoxy 2 2 Methoxyethoxy Ethane in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The structure of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane, featuring an acetal (B89532) group and a methoxyethoxy side chain, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules.

Synthesis of Complex Organic Architectures

As a bifunctional compound, this compound could serve as a valuable building block in the synthesis of elaborate organic structures. The acetal functional group can act as a protected aldehyde, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group. This allows for its participation in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard reactions, thereby enabling the construction of intricate molecular frameworks.

The methoxyethoxy side chain can influence the solubility of the molecule and its derivatives, potentially facilitating reactions in a wider range of solvents. Furthermore, this side chain could be modified or cleaved to introduce other functional groups, adding to the compound's synthetic versatility.

Precursor for Aldehyde Generation

One of the primary roles of acetals in organic synthesis is to serve as protecting groups for aldehydes. The 1,1-diethoxyethane moiety in the target molecule can be selectively hydrolyzed under acidic conditions to yield 2-(2-methoxyethoxy)acetaldehyde (B1339923). This in-situ generation of a functionalized aldehyde is particularly useful when the aldehyde itself is unstable, volatile, or prone to side reactions under the conditions required for other synthetic transformations in the molecule.

Table 1: Aldehyde Generation from this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 2-(2-methoxyethoxy)acetaldehyde + Ethanol (B145695) |

Contributions to Polymer Chemistry and Materials Science

The presence of ether linkages and a reactive functional group suggests that this compound could be a candidate for applications in polymer chemistry, particularly in the synthesis of polyethers and related materials.

Monomer or Comonomer in Polyether Synthesis

In principle, this compound could be explored as a monomer or comonomer in the synthesis of polyethers. Following the deprotection of the acetal to the corresponding aldehyde, this bifunctional molecule could potentially undergo polymerization through reactions targeting both the aldehyde and the terminal methoxy group under specific catalytic conditions.

Alternatively, modification of the terminal methoxy group to a more reactive functional group, such as a hydroxyl or an amine, would create a monomer that could participate in step-growth polymerization reactions with suitable comonomers to form polyesters, polyamides, or polyurethanes with pendant methoxyethoxy groups.

Influence on Polymer Properties (e.g., Chain Flexibility)

The incorporation of the 2-(2-methoxyethoxy)ethyl side chain into a polymer backbone would be expected to significantly influence its physical properties. The ether linkages within this side chain would likely increase the flexibility of the polymer chains by lowering the energy barrier for bond rotation. This increased segmental motion typically leads to a lower glass transition temperature (Tg), resulting in a more flexible and less brittle material at room temperature.

Table 2: Predicted Influence of this compound Incorporation on Polymer Properties

| Polymer Property | Predicted Effect of Incorporation | Rationale |

| Chain Flexibility | Increase | Ether linkages in the side chain enhance rotational freedom. |

| Glass Transition Temperature (Tg) | Decrease | Increased chain flexibility leads to a lower temperature required for segmental motion. |

| Solubility | Potential for increased solubility in polar solvents | The polar ether groups can interact with polar solvent molecules. |

It is important to reiterate that the applications and effects described above are based on the chemical structure of this compound and established principles of chemical reactivity and polymer science. Detailed experimental studies are necessary to fully elucidate and confirm these potential roles in advanced chemical synthesis and materials science.

Employment in Specialized Chemical Processes

The versatility of this compound and its analogues stems from their distinct chemical properties, which make them suitable for a variety of specialized chemical processes. These compounds are generally characterized as polar, aprotic solvents that are chemically inert and possess high thermal stability. clariant.com

Polyethylene glycol dialkyl ethers, commonly known as glymes, are recognized for their ability to dissolve a wide array of organic compounds and stabilize metal ions in solution. clariant.com This makes them highly effective solvents in chemical processes, particularly those involving organometallic reagents. clariant.comunicamp.br For instance, the higher boiling points of glymes compared to lower-molecular-weight ethers and alcohols make them advantageous in many applications. wikipedia.org

The solvent properties of glymes are crucial in various reactions. They are particularly effective in processes that require a polar, aprotic medium. Due to their stability and high solvency, glymes are frequently used as reaction media for reactions involving alkali metal hydroxides, sodium hydride, and alkali metals. unicamp.br Their ability to solvate cations enhances the reactivity of anions, which can lead to increased reaction rates and selectivity. unicamp.br For example, in Grignard reactions, the use of glymes can improve yields and reduce purification costs. unicamp.brguidechem.com

The general properties of various polyethylene glycol ethers are summarized in the table below, offering a comparative look at compounds structurally related to this compound.

| Property | Monoethylene glycol dimethyl ether | Diethylene glycol dimethyl ether | Triethylene glycol dimethyl ether |

| Boiling Point (°C) | 85 | 162 | 216 |

| Molecular Weight ( g/mol ) | 90.12 | 134.17 | 178.23 |

| Primary Application | API synthesis | API synthesis | Grignard reactions |

This table presents data for illustrative purposes based on common polyethylene glycol ethers. clariant.com

A significant area of research involving polyethers is their use in the formation of solvate ionic liquids (SILs). SILs are a unique class of ionic liquids where a solvent molecule strongly coordinates with a cation to form a complex solvate cation. rsc.org Glymes, such as triglyme (G3) and tetraglyme (G4), are particularly effective in forming SILs with lithium salts like lithium bis(trifluoromethanesulfonyl)amide (Li[TFSA]). rsc.orgrsc.org

In these systems, the glyme molecule chelates the lithium cation, forming a stable, discrete solvate ion, such as [Li(glyme)]+. rsc.orgaps.org This chelation is a defining characteristic that distinguishes SILs from simple concentrated solutions. frontiersin.org The formation of these solvate cations can enhance the thermal and electrochemical stability of the glyme. acs.org Research has shown that in equimolar mixtures of certain glymes and lithium salts, the amount of free, uncoordinated glyme is negligible. rsc.orgfrontiersin.org

The properties of these SILs, such as high ionic conductivity, thermal stability, and a wide potential window, make them promising candidates for applications in next-generation energy storage, including lithium-ion batteries. acs.orgrsc.org The stability of glyme-based SILs has been demonstrated to be higher than that of conventional organic solvents in the context of Li-O2 batteries, showing less decomposition during charging cycles. figshare.comacs.org

| Glyme | Lithium Salt | Resulting System | Key Feature |

| Triglyme (G3) | Li[TFSA] | [Li(G3)][TFSA] | Forms a stable solvate ionic liquid |

| Tetraglyme (G4) | Li[TFSA] | [Li(G4)][TFSA] | Also forms a stable solvate ionic liquid |

| Triglyme (G3) | LiClO4 | Crystalline solid | Does not form a room-temperature IL |

This interactive table summarizes the formation of solvate ionic liquids with different glymes and lithium salts. frontiersin.org

Chiral Acetal Derivatives and Asymmetric Synthesis Research

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. sciencedaily.comuwindsor.ca One established strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a reaction. uwindsor.ca

Acetal formation is a common method for protecting carbonyl groups in multifunctional molecules. ijsdr.org When a carbonyl compound reacts with a chiral diol, a chiral acetal is formed. This chiral acetal can then be used to control the stereochemistry of subsequent reactions. The acetal group, having served its purpose as a chiral auxiliary, can then be removed to reveal the desired chiral product. uwindsor.ca

While there is no specific research detailing the use of this compound in the formation of chiral acetals for asymmetric synthesis, its acetal functionality suggests a potential role in this area. In principle, the diethoxy groups could be replaced with a chiral diol to form a chiral acetal. This derivative could then be employed in asymmetric transformations, leveraging the chiral environment created by the auxiliary to induce stereoselectivity. The development of new methods for the enantioselective synthesis of chiral acetals remains an active area of research, with potential applications in the creation of novel pharmaceutical drugs. sciencedaily.com

The general principle of using chiral acetals in asymmetric synthesis is well-documented. For instance, chiral acetals derived from polyolefinic aldehydes have been used to achieve stereocontrol in cyclization reactions, leading to the formation of optically active products. acs.org Furthermore, chiral acetal-initiated cyclizations have been successfully employed in the enantioselective synthesis of complex natural products. acs.org

Advanced Analytical and Spectroscopic Characterization of 1,1 Diethoxy 2 2 Methoxyethoxy Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformation Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecule's connectivity.

A complete structural elucidation would employ several NMR techniques:

¹H NMR: This experiment provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

¹³C NMR: This reveals the number of unique carbon environments in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). This is crucial for tracing the carbon backbone. For instance, a cross-peak would be expected between the acetal (B89532) proton (H₁) and the adjacent methylene protons (H₂).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. It is essential for identifying connections across quaternary carbons or heteroatoms like oxygen. For example, HMBC would show a correlation from the methoxy protons (H₆) to the adjacent methylene carbon (C₅), confirming the ether linkage.

The key to identifying this compound lies in recognizing the distinct NMR signatures of its constituent functional groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

The acetal group [–CH(OCH₂CH₃)₂] has a highly characteristic signature. The acetal proton (H₁) is expected to appear significantly downfield due to being bonded to two oxygen atoms, typically in the range of 4.5–5.2 ppm. tandfonline.com Its corresponding acetal carbon (C₁) would be found in the 98–103 ppm region in the ¹³C NMR spectrum. tandfonline.com

The ether linkages (C-O-C) also produce predictable shifts. Protons on carbons adjacent to a single ether oxygen (H₂, H₃, H₄, H₅) are deshielded and typically resonate in the 3.4–4.5 ppm range. libretexts.org The carbons of these ether groups (C₂, C₃, C₄, C₅) are expected in the 50–80 ppm region of the ¹³C spectrum. libretexts.org The terminal methoxy group (H₆, C₆) has a distinct signature, with the protons appearing as a sharp singlet around 3.3 ppm and the carbon at approximately 59 ppm. acdlabs.com

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data Interactive data table. Sort by clicking headers.

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Coupling To |

|---|---|---|---|---|

| H₁ | ~4.8 | Triplet (t) | 1H | H₂ |

| H₂ | ~3.6 | Doublet (d) | 2H | H₁ |

| H₃ | ~3.5 | Quartet (q) | 4H | H₇ |

| H₄ | ~3.7 | Multiplet (m) | 2H | H₅ |

| H₅ | ~3.6 | Multiplet (m) | 2H | H₄ |

| H₆ | ~3.3 | Singlet (s) | 3H | - |

Predicted ¹³C NMR Data Interactive data table. Sort by clicking headers.

| Label | Predicted Shift (ppm) |

|---|---|

| C₁ | ~102 |

| C₂ | ~72 |

| C₃ | ~62 |

| C₄ | ~71 |

| C₅ | ~70 |

| C₆ | ~59 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides confirmation of the functional groups present. Both IR and Raman spectroscopy are sensitive to the vibrations of the acetal and ether linkages.

The most prominent feature in the IR spectrum of this compound would be a series of strong, overlapping bands in the fingerprint region, specifically between 1200 cm⁻¹ and 1020 cm⁻¹. This region is characteristic of C-O stretching vibrations. Saturated ethers typically show a strong C-O stretching peak between 1140–1070 cm⁻¹. spectroscopyonline.com Acetals are known to exhibit four or five strong bands in this same general area. blogspot.com The complexity of the molecule, with its multiple and distinct C-O bonds, would likely result in a broad, intense absorption pattern rather than a single, sharp peak.

The spectrum would also feature C-H stretching vibrations from the methyl and methylene groups in the 2850–3000 cm⁻¹ region. C-H bending and rocking vibrations would appear between 1350 cm⁻¹ and 1470 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-O-C symmetric stretching and C-H stretching vibrations are typically strong and well-defined in Raman spectra of ethers. aip.org

Predicted Vibrational Spectroscopy Data Interactive data table. Sort by clicking headers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and deduce structural information from fragmentation patterns. Under electron ionization (EI), this compound (Molecular Weight: 192.25 g/mol ) would likely undergo extensive fragmentation, and the molecular ion peak (M⁺) at m/z 192 might be of very low abundance or entirely absent.

The fragmentation is dominated by cleavage of bonds adjacent to the oxygen atoms (alpha-cleavage), which stabilizes the resulting carbocation. The acetal moiety is particularly susceptible to fragmentation. A primary fragmentation pathway would involve the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion at m/z 147. This ion could further lose an ethylene molecule to yield a fragment at m/z 119. Another significant fragmentation of acetals is the formation of a fragment from the loss of an alkyl group from the ether, such as the loss of an ethyl group to give a fragment at m/z 163. The fragmentation of the methoxyethoxy side chain would lead to characteristic ions, such as the stable ion at m/z 59 [CH₃OCH₂⁺].

Predicted Major Mass Fragments (EI-MS) Interactive data table. Sort by clicking headers.

| m/z | Proposed Structure | Notes |

|---|---|---|

| 163 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 147 | [M - OC₂H₅]⁺ | Loss of ethoxy radical, a common acetal fragmentation |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Acetal fragment, prominent in simple acetals nist.gov |

| 75 | [CH₂(OCH₂CH₃)]⁺ | Further fragmentation product |

| 59 | [CH₂OCH₃]⁺ | Methoxyethoxy side-chain fragment |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is the ideal technique for assessing the purity of this compound and for analyzing it within mixtures, owing to its volatility. chromforum.org The choice of the GC column's stationary phase is critical for achieving good separation from potential impurities like starting materials or side-products.

Given the polarity of the ether and acetal groups, a mid-polarity column, such as one with a cyanopropylphenyl-based stationary phase, would be a suitable choice. gcms.czrestek.com These columns provide good selectivity for polar compounds like glycol ethers. gcms.cz For general-purpose screening, a non-polar column (e.g., polydimethylsiloxane) could also be used. A flame ionization detector (FID) would offer excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would provide definitive identification of the main component and any impurities. researchgate.net

Advanced Diffraction Studies for Solid-State Characterization (If applicable to derivatives)

As this compound is a liquid at standard conditions, single-crystal X-ray diffraction is not applicable for its structural analysis. This technique is exclusively used to determine the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. However, should a solid derivative of this compound be synthesized (e.g., a coordination complex with a metal salt or a co-crystal), then X-ray diffraction would become an invaluable tool for unambiguously determining its solid-state conformation and intermolecular interactions.

Computational and Theoretical Chemistry Studies of 1,1 Diethoxy 2 2 Methoxyethoxy Ethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic makeup of a molecule. These calculations can predict molecular geometries, energies, and a host of other properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the conformational landscape of flexible molecules like 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

The presence of multiple single bonds in this compound allows for a large number of possible three-dimensional arrangements, or conformers. A DFT-based conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by rotating the dihedral angles of the key rotatable bonds and performing geometry optimization for each resulting structure.

For a molecule with a similar backbone, 1,2-dimethoxyethane, DFT studies have successfully identified multiple stable conformers and predicted their relative energies. acs.org A similar approach for this compound would likely reveal a complex conformational landscape with several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated Gibbs free energies.

Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 |

| Conformer B | 0.75 |

| Conformer C | 1.20 |

| Conformer D | 2.50 |

| Conformer E | 3.10 |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.

Prediction of Reaction Pathways and Transition States

DFT is also a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction of interest would be its hydrolysis, which is a fundamental reaction for acetals.

Computational studies can model the step-by-step mechanism of acid-catalyzed hydrolysis. This would involve identifying the structures of all intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction step, providing a quantitative measure of its kinetic feasibility. By calculating the energies of all species along the reaction coordinate, a complete energy profile for the hydrolysis can be constructed. This would clarify the rate-determining step and provide insights into how the reaction might be influenced by changes in reaction conditions or substrate structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

Investigation of Solvent Interactions and Solvation Properties

The properties and behavior of this compound can be significantly influenced by its environment, particularly when in solution. MD simulations are an ideal tool for studying these solvent interactions in explicit detail.

By simulating the molecule in a box of solvent molecules (e.g., water), one can investigate the structure of the solvation shell around the solute. Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent can reveal the preferred locations of solvent molecules. For instance, the RDF between the ether oxygen atoms of this compound and the hydrogen atoms of water would provide information about hydrogen bonding interactions. Such simulations have been effectively used to understand the hydrogen-bond network in liquids like ethylene glycol. nih.govresearchgate.net

Hypothetical Radial Distribution Function Peak Positions for Solute-Solvent Interactions

| Atom Pair (Solute-Solvent) | First Peak Position (Å) | Interpretation |

| Ether O - Water H | 1.9 | Strong hydrogen bonding |

| Acetal (B89532) O - Water H | 2.1 | Moderate hydrogen bonding |

| Alkyl H - Water O | 3.5 | Weak van der Waals interaction |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.

Conformational Sampling and Energy Landscapes

MD simulations can also be used to explore the conformational space of a molecule. Over the course of a simulation, the molecule will naturally fluctuate and transition between different conformations. By analyzing the simulation trajectory, one can identify the most frequently visited conformations and estimate the free energy landscape of the molecule.

This dynamic approach to conformational analysis is complementary to the static picture provided by DFT. MD simulations can reveal the pathways of conformational transitions and the timescales on which they occur. For complex molecules, enhanced sampling techniques may be employed to overcome energy barriers and explore a wider range of the conformational landscape within a computationally feasible timeframe.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data. By calculating spectroscopic properties from first principles, a direct comparison with experimental spectra can be made, aiding in the assignment of spectral features and the validation of theoretical models.

For this compound, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman). By calculating the harmonic vibrational frequencies and their corresponding intensities for the most stable conformers, a theoretical spectrum can be constructed. This calculated spectrum can then be compared with an experimental spectrum to assign the observed vibrational bands to specific molecular motions. This approach has been successfully applied to other ethers, such as 1,2-dimethoxyethane, to elucidate the conformational composition in different phases. acs.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using quantum chemical methods. Comparing calculated and experimental NMR data can provide further confirmation of the molecular structure and its dominant conformations in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a statistically significant correlation between the chemical structure of a compound and a specific biological activity or chemical property. ijnrd.orgmdpi.com For a molecule such as this compound, which belongs to the class of organic compounds known as acetals and contains ether functionalities, a QSAR study provides a theoretical framework to predict its behavior without the need for extensive laboratory testing. libretexts.orgymdb.ca The development of a QSAR model is a systematic process involving the definition of an endpoint, compilation of a dataset, calculation of molecular descriptors, model generation, and rigorous validation. mdpi.com

The conceptual framework for developing a QSAR model for this compound would follow these established principles. The primary goal would be to create a mathematical equation that quantitatively links the molecule's structural features to a predefined activity or property. researchgate.net

Detailed Research Findings (Conceptual Application)

While specific QSAR models for this compound are not extensively documented in public literature, the conceptual approach can be detailed based on studies of analogous compounds like glycol ethers and other acetals. nih.govglycol-ethers.eu

Defining the Endpoint (Activity): The initial step is to clearly define the biological activity or property (the "A" in QSAR) to be predicted. For structurally related ethylene glycol ethers, QSAR studies have often focused on endpoints such as toxicity. nih.govnih.gov For instance, a conceptual study could aim to predict the acute in vivo toxicity (LD50) or in vitro cytotoxicity (ED50). nih.gov Another potential endpoint, drawing from research on other ethers, could be anesthetic action. nih.gov

Dataset Assembly: A robust QSAR model requires a dataset of structurally diverse but related compounds with experimentally determined values for the chosen endpoint. A hypothetical dataset for modeling the properties of this compound would include a series of glycol ether acetals, diethers, and related molecules.

| Compound Name | Structure | Hypothetical Biological Activity (e.g., log(1/C)) |

|---|---|---|

| This compound | CH₃CH₂OCH(CH₃)OCH₂CH₂OCH₃ | [Value] |

| 1,1-Diethoxyethane | CH₃CH(OCH₂CH₃)₂ | [Value] |

| 2-Methoxyethanol | CH₃OCH₂CH₂OH | [Value] |

| Diethylene glycol diethyl ether | CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₃ | [Value] |

| 1,2-Diethoxyethane | CH₃CH₂OCH₂CH₂OCH₂CH₃ | [Value] |

Calculation of Molecular Descriptors: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For each compound in the dataset, a wide range of descriptors would be calculated using computational chemistry software. Based on QSAR studies of similar ether compounds, the most relevant descriptors would likely fall into three categories: lipophilic, electronic, and steric/topological. ijnrd.orgnih.gov

Lipophilic Descriptors: The hydrophobicity of a molecule, often quantified by the logarithm of the n-octanol-water partition coefficient (log P), is crucial for predicting toxicity in ethylene glycol ethers, as it governs the molecule's ability to cross biological membranes. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Parameters such as molecular polarizability and electrostatic potentials have been shown to play a significant role in the anesthetic activity of polyhalogenated ethers, suggesting their relevance for modeling interactions of this compound with biological targets. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and branching of the molecule. Parameters like molecular weight, volume, and connectivity indices can influence how a molecule fits into a receptor or active site. nih.gov

| Descriptor Class | Example Descriptor | Conceptual Relevance for this compound |

|---|---|---|

| Lipophilic | log P (Octanol-Water Partition Coefficient) | Predicts the compound's distribution in biological systems and its ability to penetrate cell membranes, a key factor in toxicity. nih.gov |

| Electronic | Molecular Polarizability | Quantifies the molecule's ability to form instantaneous dipoles, which is critical for understanding non-covalent interactions with biological targets. nih.gov |

| Electronic | Electrostatic Potential | Indicates the regions of positive and negative charge on the molecule's surface, suggesting sites for electrostatic interactions. nih.gov |

| Steric/Topological | Molecular Volume | Relates to the size of the molecule, which can influence its binding affinity to a target site through steric hindrance or complementarity. |

| Steric/Topological | Degree of Branching | Affects the molecule's compactness and surface area, which can impact its physical properties and biological interactions. nih.gov |

Model Development and Validation: The next step involves using statistical methods to build a mathematical model that links the calculated descriptors (the independent variables) to the biological activity (the dependent variable). Multiple Linear Regression (MLR) is a common technique, but more advanced non-linear methods like Artificial Neural Networks (ANN) may also be employed. ijnrd.orgnih.gov A generic form of a QSAR equation, such as the Hansch equation, can be expressed as:

log(1/C) = a(log P) - b(log P)² + c(σ) + d(E_s) + constant ijnrd.org

Here, C is the concentration required for a given biological effect, log P represents lipophilicity, σ is an electronic parameter, and E_s is a steric parameter. ijnrd.org Once a model is generated, it must be rigorously validated to ensure its statistical robustness and predictive power for new, untested compounds. nih.gov This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. nih.govnih.gov The utility of such a validated model lies in its ability to predict the activity of novel compounds and to provide insights into the structural features that drive that activity. nih.gov

Environmental Disposition and Chemical Fate in Research Contexts

Occurrence and Distribution in Environmental Compartments

There is currently no available data from environmental monitoring studies to confirm the presence or detail the distribution of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in various environmental compartments such as water, soil, or air. Its distribution would be influenced by its physical and chemical properties, including its water solubility and vapor pressure. Glycol ethers, as a class, are generally water-soluble. wikipedia.org This suggests that this compound may be mobile in aqueous environments. A safety data sheet for the related compound 1-Ethoxy-2-(2-methoxyethoxy)ethane advises keeping it away from drains, surface, and ground water, indicating a potential for environmental contamination. chemos.de

Atmospheric Chemistry and Reactivity

In the atmosphere, this compound is expected to exist in the gas phase. The dominant atmospheric loss process for glycol ethers is their reaction with photochemically produced hydroxyl (OH) radicals. ca.gov The rate of this reaction determines the atmospheric lifetime of the compound.

While a specific reaction rate constant for this compound with OH radicals is not available, studies on analogous glycol ethers can provide an estimate. For example, the atmospheric half-lives of 2-butoxyethanol, 2-ethoxyethanol, and 2-methoxyethanol, based on their reaction with OH radicals, are in the range of 0.6 to 0.9 days. ca.gov Research on the atmospheric photo-oxidation of 2-ethoxyethanol has highlighted the role of autoxidation pathways in the formation of highly oxygenated organic molecules. acs.org The oxidation of diethyl ether, a simple ether, by hydroxyl radicals proceeds via H-atom abstraction, leading to the formation of various degradation products. rsc.org It is reasonable to assume that this compound will undergo similar OH radical-initiated oxidation reactions in the troposphere, leading to its degradation and the formation of various oxygenated products.

Table 2: Estimated Atmospheric Lifetimes of Related Glycol Ethers

| Compound | Estimated Atmospheric Half-Life (days) |

| 2-Butoxyethanol | 0.6 - 0.9 |

| 2-Ethoxyethanol | 0.6 - 0.9 |

| 2-Methoxyethanol | 0.6 - 0.9 |

Source: Based on data for analogous compounds. ca.gov

Future Research Directions and Emerging Areas for 1,1 Diethoxy 2 2 Methoxyethoxy Ethane

Exploration of New Synthetic Methodologies

The development of novel, efficient, and sustainable synthetic routes to 1,1-Diethoxy-2-(2-methoxyethoxy)ethane and related polyether acetals is a primary area for future research. Current industrial production of similar acetals often relies on traditional acid-catalyzed reactions of aldehydes with alcohols, which can be corrosive and generate significant waste. ijsdr.org Future methodologies are expected to focus on greener and more atom-economical approaches.

One promising avenue is the direct synthesis from renewable feedstocks. Research into the catalytic conversion of biomass-derived platform molecules could lead to more sustainable production pathways. For instance, processes that utilize bio-ethanol and other bio-based alcohols are gaining traction. researchgate.net Furthermore, the development of one-pot reactions that combine multiple synthetic steps, such as the direct conversion of alcohols to acetals, would significantly improve process efficiency.

Another area of exploration is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact compared to traditional homogeneous catalysts. sci-hub.box Materials such as zeolites, ion-exchange resins, and functionalized nanoparticles are being investigated for their catalytic activity in acetalization reactions. ymerdigital.com The table below summarizes potential synthetic strategies for future investigation.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of efficient conversion pathways from complex biomass. |

| One-Pot Syntheses | Increased efficiency, reduced waste and energy consumption. | Catalyst design for multi-step reactions, controlling selectivity. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, milder reaction conditions. | Catalyst deactivation, optimizing catalyst structure for specific reactions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Reactor design and optimization, catalyst stability under flow conditions. |

Development of Advanced Catalytic Systems for Transformations

The reactivity of the acetal (B89532) and ether functional groups in this compound opens up possibilities for its use as a chemical intermediate. Future research will likely focus on developing advanced catalytic systems to selectively transform this molecule into other valuable chemicals.

For example, the acetal group can be hydrolyzed under acidic conditions to release an aldehyde, making it a useful protecting group in multi-step organic syntheses. wikipedia.org Research into highly selective and mild catalytic systems for deprotection would be valuable. Conversely, catalytic reduction of the acetal to an ether could provide pathways to novel polyether structures. researchgate.net

Furthermore, the ether linkages could be susceptible to catalytic cleavage or rearrangement, offering routes to different oxygenated compounds. The development of catalysts that can selectively cleave C-O bonds is an active area of research with applications in biomass conversion and polymer recycling. The following table outlines potential catalytic transformations and the types of catalysts that could be explored.

| Transformation | Product Type | Potential Catalyst Systems |

| Acetal Hydrolysis | Aldehydes, Alcohols | Solid acid catalysts, photocatalysts. |

| Acetal Reduction | Ethers | Transition metal complexes, supported metal nanoparticles. |

| Ether Cleavage | Diols, Alcohols | Lewis acids, heterogeneous catalysts. |

| Rearrangement Reactions | Isomeric Ethers/Acetals | Zeolites, solid superacids. |

Integration into Novel Functional Materials and Polymers

The unique combination of ether and acetal functionalities in this compound makes it an attractive building block for novel functional materials and polymers. Polyacetals and polyethers are known for their diverse applications, and this compound could serve as a monomer or a functional additive. nih.gov

One emerging area is the development of degradable polymers. The acetal linkage is known to be stable under neutral or basic conditions but can be cleaved under acidic conditions. researchgate.net This pH-responsive behavior could be exploited to create "smart" polymers for applications such as drug delivery systems, where the polymer matrix degrades and releases its payload in the acidic environment of a tumor or specific cellular compartments. researchgate.net Research into the polymerization of di-functionalized derivatives of this compound could lead to new classes of degradable materials. rsc.org

Additionally, the polyether backbone is reminiscent of glymes (glycol diethers), which are known for their ability to solvate metal cations and are used as electrolytes in batteries. nih.gov Future research could explore the potential of incorporating this compound or its derivatives into polymer electrolytes for next-generation energy storage devices. rsc.org

| Application Area | Desired Property | Research Focus |

| Degradable Polymers | pH-responsive degradation | Synthesis of polymers with acetal linkages in the backbone. |

| Drug Delivery Systems | Controlled release | Encapsulation of active pharmaceutical ingredients in acetal-containing polymers. |

| Polymer Electrolytes | High ionic conductivity, stability | Blending with lithium salts, incorporation into solid-state battery designs. |

| Coatings and Adhesives | Tunable properties | Cross-linking reactions involving the functional groups. |

Application in Sustainable Chemistry and Green Solvents

The principles of green chemistry emphasize the use of environmentally benign solvents. resolvemass.ca Glymes and other polyethers are often considered "greener" alternatives to more volatile and toxic organic solvents due to their lower vapor pressure and, in some cases, lower toxicity. rsc.org this compound, with its polar nature and potential for biodegradability, warrants investigation as a green solvent.

Future research should focus on a comprehensive evaluation of its solvent properties, including its solubility profile for a wide range of organic and inorganic compounds, its physical properties such as viscosity and boiling point, and a thorough assessment of its environmental, health, and safety profile. nih.gov A comparative analysis with currently used industrial solvents would be necessary to identify potential applications where it could offer a more sustainable alternative.

The potential for this compound to be derived from renewable resources further enhances its credentials as a green chemical. researchgate.net Life cycle assessment studies would be crucial to quantify the environmental benefits of using bio-based this compound as a solvent compared to petrochemical-based alternatives.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing processes and designing new applications. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reactions in real-time, providing valuable insights into reaction kinetics and the formation of intermediates. ebrary.net Mass spectrometry techniques, particularly when coupled with separation methods like gas chromatography (GC-MS), are essential for identifying products and byproducts, aiding in the elucidation of reaction pathways. researchgate.net

Computational chemistry, including density functional theory (DFT) calculations, can be employed to model reaction pathways, calculate transition state energies, and predict the influence of catalysts and reaction conditions. acs.org These theoretical studies can guide experimental work by identifying promising catalysts and reaction parameters, thereby accelerating the development of new synthetic methodologies and catalytic transformations. rsc.org The combination of experimental and computational approaches will be key to unlocking the full potential of this compound.

Q & A

Q. What are the key thermodynamic properties of 1,1-diethoxy-2-(2-methoxyethoxy)ethane, and how can they inform experimental design?

The thermodynamic properties of related ethers, such as 1,2-dimethoxyethane, provide foundational data for predicting behavior. For example:

- Gas-phase enthalpy of formation : 1,2-dimethoxyethane exhibits a value of −385.0 kJ/mol.

- Entropy (S°) : 345.1 J/(mol·K) at 298.15 K.

These properties are critical for optimizing reaction conditions (e.g., solvent selection, temperature control) and predicting phase transitions. Researchers should reference NIST datasets for analogous compounds to extrapolate values for 1,1-diethoxy derivatives .

Q. What basic synthetic routes are available for preparing this compound?

A foundational method involves the Appel reaction , where halogenation of hydroxyl-containing precursors (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethanol) is achieved using tetrabromomethane and triphenylphosphane. This produces intermediates like 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane, which can undergo further substitution with ethoxide ions to install the diethoxy groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, splash-proof goggles, and flame-retardant lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point <37.8°C).

- Storage : Under nitrogen atmosphere, away from oxidizers and ignition sources.

These protocols are derived from hazard profiles of structurally similar ethers, which are flammable and irritant to mucous membranes .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging its robustness for small-molecule analysis .

- FT-IR spectroscopy : Identify ether (C-O-C) and alkoxy (C-O) stretches in the range 1050–1250 cm⁻¹ .

Advanced Research Questions

Q. How can halogen-exchange reactions be optimized to synthesize functionalized derivatives of this compound?

Advanced synthesis involves iodide substitution of brominated intermediates. For example:

Q. What are the mechanistic implications of reproductive toxicity observed in rodent studies?

In a combined repeat-dose and developmental toxicity study (oral administration in rats):

- NOAEL (No Observed Adverse Effect Level) : 100 mg/kg/day.

- Developmental effects : Reduced fetal weight at higher doses (≥300 mg/kg/day).

Researchers should design in vitro assays (e.g., placental cell models) to probe metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How does the compound’s ether linkage geometry influence its application in drug delivery systems?

The flexible ether backbone enables:

- Solubilization : Enhanced compatibility with hydrophobic APIs (Active Pharmaceutical Ingredients).

- Controlled release : Tunable degradation via hydrolysis of ether bonds in acidic microenvironments (e.g., tumor tissues).

Methodological validation includes dynamic light scattering (DLS) to monitor nanoparticle stability .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

Challenges include:

Q. How can computational modeling complement experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.